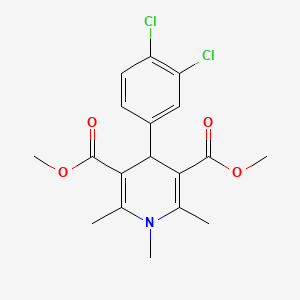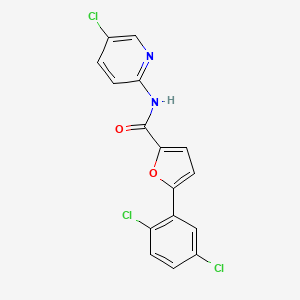![molecular formula C21H13ClFNO2 B6047064 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6047064.png)
2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is a synthetic compound that belongs to the class of indene-1,3-dione derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
科学研究应用
2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用机制
The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and suppress the activity of certain transcription factors. It has also been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate insulin signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione in lab experiments is its high potency and selectivity. It has been shown to exhibit significant biological activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be given to the appropriate dosages and experimental conditions to minimize any adverse effects.
未来方向
There are several future directions for the study of 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione. One of the areas of interest is its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and diabetes. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is the development of new synthetic analogs of this compound with improved potency, selectivity, and safety profiles. These analogs could be used as valuable tools for studying various biological processes and for developing new therapeutic agents.
合成方法
The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione involves the reaction of 3-chloro-4-fluoroaniline with 2-phenyl-1H-indene-1,3(2H)-dione in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product in high yield and purity.
属性
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO2/c22-17-12-14(10-11-18(17)23)24-21(13-6-2-1-3-7-13)19(25)15-8-4-5-9-16(15)20(21)26/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUNQFDFSPPWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-pyrimidinylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)

![N-1,3-benzodioxol-5-yl-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6046993.png)


![9-(4-bromophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6047031.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047035.png)
![N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6047040.png)

![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B6047072.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B6047074.png)